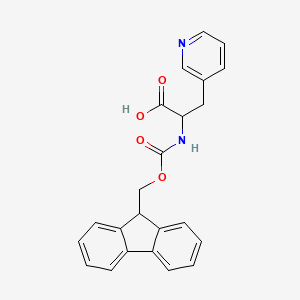

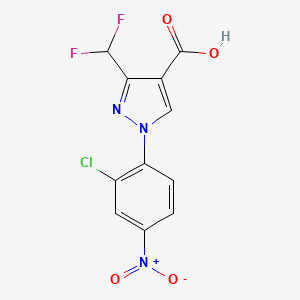

![molecular formula C22H17N3O3 B2871771 1-phenyl-3-{[(2-toluidinocarbonyl)oxy]imino}-1H-indol-2-one CAS No. 866143-49-9](/img/structure/B2871771.png)

1-phenyl-3-{[(2-toluidinocarbonyl)oxy]imino}-1H-indol-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-phenyl-3-{[(2-toluidinocarbonyl)oxy]imino}-1H-indol-2-one is a synthetic compound that belongs to the class of indole derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology.

Scientific Research Applications

Pharmaceutical Research: Antiviral Agents

This compound has been explored for its potential as an antiviral agent. Indole derivatives, which include this compound, have shown inhibitory activity against various viruses. For instance, certain indole derivatives have been reported to exhibit significant activity against the H1N1 influenza virus, suggesting that similar compounds could be developed into antiviral medications .

Cancer Therapy: Cytotoxic Agents

Indole derivatives are known for their cytotoxic properties, making them candidates for cancer therapy research. The structural complexity of indole compounds allows for the development of novel cancer treatments that target specific pathways involved in tumor growth and metastasis .

Neurological Disorders: Ion Channel Modulation

Compounds like 1-phenyl-3-{[(2-toluidinocarbonyl)oxy]imino}-1H-indol-2-one have been studied for their ability to modulate ion channels. This is particularly relevant in the treatment of neurological disorders where ion channel dysfunction is a contributing factor .

Agricultural Chemistry: Fungicidal Properties

The indole structure is common in many natural fungicides. Research into synthetic indole derivatives, including this compound, could lead to the development of new fungicides that help protect crops from fungal pathogens .

Material Science: Organic Semiconductors

Indole derivatives have been investigated for their electronic properties, which make them suitable for use in organic semiconductors. These materials are used in the production of flexible electronic devices, such as organic light-emitting diodes (OLEDs) and solar cells .

Environmental Science: Photodegradation of Pollutants

The photodegradation properties of indole derivatives can be harnessed in environmental science. This compound could potentially be used to develop methods for breaking down pollutants in water and soil through exposure to light, aiding in environmental cleanup efforts .

properties

IUPAC Name |

[(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] N-(2-methylphenyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17N3O3/c1-15-9-5-7-13-18(15)23-22(27)28-24-20-17-12-6-8-14-19(17)25(21(20)26)16-10-3-2-4-11-16/h2-14H,1H3,(H,23,27)/b24-20- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAZXSGDFRCLAAT-GFMRDNFCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)ON=C2C3=CC=CC=C3N(C2=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1NC(=O)O/N=C\2/C3=CC=CC=C3N(C2=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-phenyl-3-{[(2-toluidinocarbonyl)oxy]imino}-1H-indol-2-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

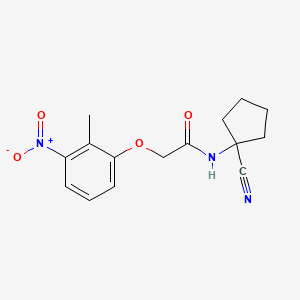

![N-(2-(6-((4-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2871689.png)

![Methyl 6-(2-(benzylthio)acetyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B2871692.png)

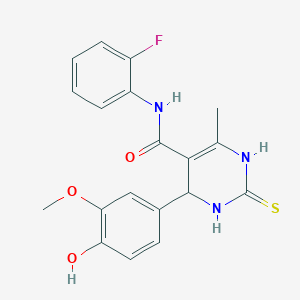

![N-(4-bromophenyl)-1-(4-ethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2871699.png)

![2-(2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N-(sec-butyl)acetamide](/img/structure/B2871704.png)

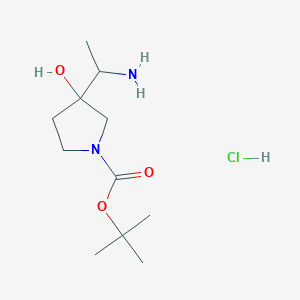

![N-[2-(furan-3-yl)-2-hydroxyethyl]-2-phenoxybenzamide](/img/structure/B2871706.png)

![2-(2-fluorophenoxy)-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}acetamide](/img/structure/B2871709.png)